molecular formula C29H30N4O3S B2758379 2-(BENZYLSULFANYL)-N-(2,4-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894881-78-8

2-(BENZYLSULFANYL)-N-(2,4-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2758379
CAS No.: 894881-78-8
M. Wt: 514.64
InChI Key: ZHCRMNFXXDLLOD-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-N-(2,4-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 2-(BENZYLSULFANYL)-N-(2,4-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes include:

Chemical Reactions Analysis

2-(BENZYLSULFANYL)-N-(2,4-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(BENZYLSULFANYL)-N-(2,4-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.

    Materials Science: The spirocyclic structure can be utilized in the design of novel materials with unique properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-(2,4-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar compounds to 2-(BENZYLSULFANYL)-N-(2,4-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE include other spirocyclic compounds such as:

These compounds share the spirocyclic core but differ in their functional groups and overall structure, which can lead to different chemical and biological properties The uniqueness of 2-(BENZYLSULFANYL)-N-(2,4-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4

Properties

IUPAC Name

3-benzylsulfanyl-N-(2,4-dimethoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S/c1-35-23-13-14-24(25(19-23)36-2)30-28(34)33-17-15-29(16-18-33)31-26(22-11-7-4-8-12-22)27(32-29)37-20-21-9-5-3-6-10-21/h3-14,19H,15-18,20H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCRMNFXXDLLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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